Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group, a chlorine atom, and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- typically involves multi-step organic reactionsThe chlorine atom is then introduced via chlorination, and finally, the piperidinyl group is added through nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The piperidinyl group is known to enhance the compound’s ability to bind to biological receptors, potentially leading to various pharmacological effects. The aminosulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-chlorobenzoic acid share structural similarities.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 1-(4-chlorophenyl)piperidine are structurally related.
Uniqueness
The unique combination of the aminosulfonyl, chlorine, and piperidinyl groups in benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals .
Eigenschaften
CAS-Nummer |
4847-37-4 |
---|---|
Molekularformel |
C12H15ClN2O4S |
Molekulargewicht |
318.78 g/mol |
IUPAC-Name |
4-chloro-2-piperidin-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H15ClN2O4S/c13-9-7-10(15-4-2-1-3-5-15)8(12(16)17)6-11(9)20(14,18)19/h6-7H,1-5H2,(H,16,17)(H2,14,18,19) |
InChI-Schlüssel |
UTFIFFSHJUBKBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.